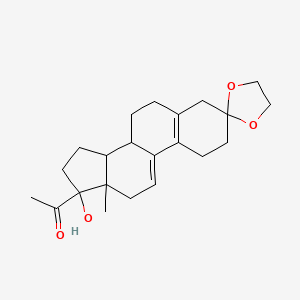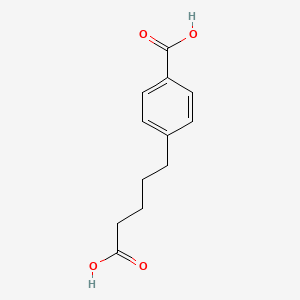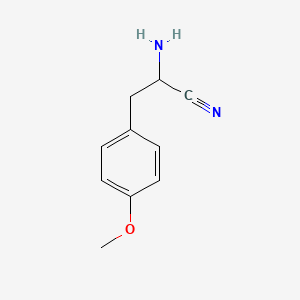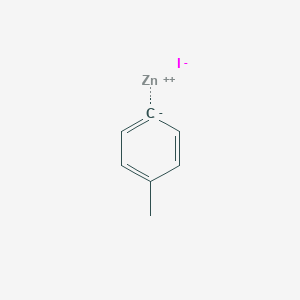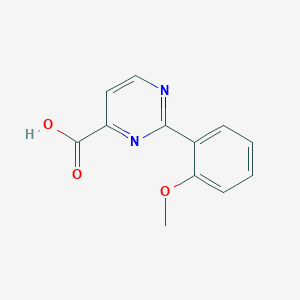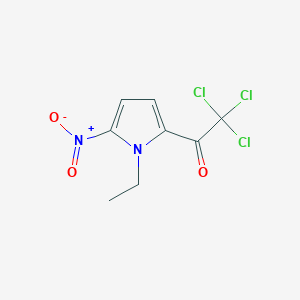
Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)- is a synthetic organic compound characterized by its trichloroacetyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)- typically involves the reaction of trichloroacetyl chloride with a substituted pyrrole. The general procedure includes:
Starting Materials: Trichloroacetyl chloride and 1-ethyl-5-nitro-1H-pyrrole.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or ether, under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Catalysts: A base such as pyridine or triethylamine is often used to neutralize the hydrochloric acid generated during the reaction.
Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the safety and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The trichloroacetyl group can be reduced to a dichloroacetyl group using mild reducing agents.
Substitution: The chlorine atoms in the trichloroacetyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Ammonia, primary amines, thiols.
Major Products
Reduction: Ethanone, 2,2-dichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)-.
Substitution: Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-amino-1H-pyrrol-2-yl)-.
Scientific Research Applications
Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive trichloroacetyl group.
Medicine: Explored for its potential pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)- involves its interaction with nucleophilic sites in biological molecules. The trichloroacetyl group can form covalent bonds with amino acids in proteins, potentially altering their function. This reactivity makes it a useful tool in studying protein function and interactions.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 2,2,2-trichloro-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)-: Similar structure but with a methyl group instead of an ethyl group.
Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-amino-1H-pyrrol-2-yl)-: Similar structure but with an amino group instead of a nitro group.
Uniqueness
Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)- is unique due to the presence of both the nitro group and the trichloroacetyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C8H7Cl3N2O3 |
|---|---|
Molecular Weight |
285.5 g/mol |
IUPAC Name |
2,2,2-trichloro-1-(1-ethyl-5-nitropyrrol-2-yl)ethanone |
InChI |
InChI=1S/C8H7Cl3N2O3/c1-2-12-5(7(14)8(9,10)11)3-4-6(12)13(15)16/h3-4H,2H2,1H3 |
InChI Key |
FUDNIJANTSPNIM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=C1[N+](=O)[O-])C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




